![molecular formula C23H29N3O4S2 B2516201 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391867-44-0](/img/structure/B2516201.png)

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

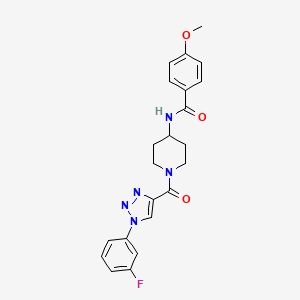

The compound "2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that may be related to the benzo[b]thiophene derivatives described in the provided papers. These derivatives have been studied for various biological activities, including inhibition of urokinase-type plasminogen activator (uPA) and cyclin-dependent kinase 5 (cdk5), as well as for their antiarrhythmic, serotonin antagonist, and antianxiety properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves the preparation of a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions . Similarly, alkyl 2-aminobenzo[b]thiophene-3-carboxylates can be synthesized from the Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and MS, as well as by X-ray crystallography . The molecular conformation of these compounds often features a fused six-membered ring adopting a half-chair conformation, which can exhibit conformational disorder . The specific binding interactions, such as π-π stacking and hydrogen bonding, can influence the modes of supramolecular aggregation .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including ring expansion and dehydrogenation . The reactivity of these compounds can be influenced by the presence of different substituents, which can lead to the formation of diverse products under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like sulfonamides and carboxamides, can significantly affect these properties. Additionally, the pharmacological activities of these compounds, including their toxicity and therapeutic potential, are closely related to their chemical properties .

科学的研究の応用

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with ethyl cyanoacetate or ethyl acetoacetate, yielding derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These findings highlight the compound's potential in heterocyclic chemistry for creating diverse organic molecules with possible applications in drug discovery and materials science (Mohareb et al., 2004).

Antimicrobial and Docking Studies

A study synthesized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated them for antimicrobial activities. These compounds showcase the utility of similar structures in developing novel antimicrobial agents, emphasizing the importance of structural modification for enhanced activity (Talupur et al., 2021).

Anti-inflammatory Activity Prediction

Another research explored the anti-inflammatory potential of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives. The study provides insights into the predictive modeling of anti-inflammatory activities, pinpointing promising compounds for further exploration (Chiriapkin et al., 2021).

Cell Adhesion Inhibition

Research into benzo[b]thiophene derivatives, including the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, showcases the compound's potential as an anti-inflammatory agent. This suggests its utility in designing treatments for conditions characterized by excessive inflammatory cell adhesion (Boschelli et al., 1995).

Aromatic Oxidation-Aromatization

A novel oxidation–aromatization process was reported for alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, indicating the compound's relevance in synthetic organic chemistry for producing aromatized derivatives with potential pharmacological activities (Adib et al., 2015).

特性

IUPAC Name |

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-5-3-4-6-19(18)31-23/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDRCHJAODAZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

![Diethyl 2-[(2-chloro-4-methylanilino)methylene]malonate](/img/structure/B2516129.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)